N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide is a complex organic compound that features a furan ring substituted with a phenyl group and a thiophene ring
Mechanism of Action
Target of Action
The primary target of N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide is Human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Mode of Action
The compound interacts with SIRT2 and inhibits its activity. SIRT2 is an enzyme that catalyzes the removal of acyl groups from ε-N-acyl-lysine amino groups on histones and non-histone substrates . The inhibition of SIRT2 by the compound can lead to changes in the acylation state of these proteins, affecting their function .
Biochemical Pathways
The inhibition of SIRT2 affects various biochemical pathways. SIRT2 mainly catalyzes deacetylation and defatty-acylation for a variety of protein substrates, including histones H3 and H4, and nonhistone proteins α-tubulin, p53, Foxo1, p300, NFκB, PAR3, and PRLR . Therefore, the inhibition of SIRT2 can affect cell cycle regulation, autophagy, peripheral myelination, and immune and inflammatory responses .
Pharmacokinetics
It is noted that a related compound possesses better water solubility (clogp = 163 and cLogS = -363) , which could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to the inhibition of SIRT2. This can lead to changes in the acylation state of various proteins, affecting their function and resulting in effects on cell cycle regulation, autophagy, peripheral myelination, and immune and inflammatory responses .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide are largely related to its potential role as a SIRT2 inhibitor . SIRT2 is a member of the sirtuin family of proteins, which are involved in a variety of cellular processes, including aging, inflammation, and stress resistance . The inhibition of SIRT2 by this compound could potentially impact these processes .
Cellular Effects
Given its potential role as a SIRT2 inhibitor, it is likely that this compound could have significant effects on cellular function . SIRT2 is known to play a role in a variety of cellular processes, including cell cycle regulation, DNA repair, and cellular metabolism . Therefore, the inhibition of SIRT2 by this compound could potentially impact these processes .
Molecular Mechanism
It is believed to inhibit SIRT2 by binding to the enzyme and preventing it from carrying out its normal function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the cyclization of 1,4-diketones, while the thiophene ring can be prepared via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
The final step involves the coupling of the furan and thiophene intermediates through an amide bond formation. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are typical reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions.
Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)ethanamine
- N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)propionamide
Uniqueness
N-[(5-phenylfuran-2-yl)methyl]-2-(thiophen-2-yl)acetamide is unique due to its specific substitution pattern and the presence of both furan and thiophene rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(11-15-7-4-10-21-15)18-12-14-8-9-16(20-14)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWLXPWWDSSTBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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